molecular formula C8H5ClFN3O2S B13206142 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B13206142
M. Wt: 261.66 g/mol
InChI Key: DUDSCBYJSVTZIL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a sulfonyl chloride group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the triazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infectious diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride depends on its specific application:

    Medicinal Chemistry: The compound can act as an inhibitor of specific enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity.

    Biological Research: As a probe, it can interact with specific proteins or nucleic acids, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom. This compound may have different reactivity and biological activity.

    1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Contains a methyl group instead of a fluorine atom. This substitution can affect the compound’s lipophilicity and biological activity.

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Contains a nitro group, which can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C8H5ClFN3O2S

Molecular Weight

261.66 g/mol

IUPAC Name

1-(4-fluorophenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClFN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-6(10)2-4-7/h1-5H

InChI Key

DUDSCBYJSVTZIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)F

Origin of Product

United States

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